molecular formula C14H23NO2 B1249492 2,5-Pyrrolidinedione, 3-(2-decenyl)- CAS No. 137757-09-6

2,5-Pyrrolidinedione, 3-(2-decenyl)-

Cat. No.: B1249492
CAS No.: 137757-09-6
M. Wt: 237.34 g/mol
InChI Key: JNEMIKDTGXTWPK-CMDGGOBGSA-N
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Description

2,5-Pyrrolidinedione, 3-(2-decenyl)-: is a chemical compound belonging to the class of pyrrolidinediones. It is a yellowish-white crystalline solid that is soluble in water and organic solvents. This compound exhibits various biological activities, including antifungal, antibacterial, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-(2-decenyl)- typically involves the reaction of a suitable decenyl precursor with a pyrrolidinedione derivative under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2,5-Pyrrolidinedione, 3-(2-decenyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-(2-decenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2,5-Pyrrolidinedione, 3-(2-decenyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activities, such as antifungal, antibacterial, and antitumor properties, make it a valuable tool in biological research.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments for various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 3-(2-decenyl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Succinimide: A related compound with similar structural features but different biological activities.

    N-Hydroxysuccinimide: Another similar compound used in various chemical reactions and applications.

    Maleimide: A compound with a similar core structure but distinct reactivity and applications.

Uniqueness

2,5-Pyrrolidinedione, 3-(2-decenyl)- is unique due to its specific decenyl substitution, which imparts distinct biological activities and chemical reactivity compared to other pyrrolidinedione derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(E)-dec-2-enyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-2-3-4-5-6-7-8-9-10-12-11-13(16)15-14(12)17/h8-9,12H,2-7,10-11H2,1H3,(H,15,16,17)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEMIKDTGXTWPK-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCC1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/CC1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137757-09-6
Record name SD 217595
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137757096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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